1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenylurea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like urea and methoxy could increase its solubility in polar solvents. The aromatic phenyl groups might contribute to its UV-visible absorption spectrum .Mechanism of Action
Target of Action
The primary targets of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenylurea are currently unknown .
Biochemical Pathways
The compound’s structure suggests potential involvement in Suzuki–Miyaura cross-coupling reactions , but the specific pathways and downstream effects remain to be determined.
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further developed and optimized as a therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .
properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-11-12-21(13-17)16-9-7-15(8-10-16)20-18(22)19-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQODCLOZURNWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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